Cas no 96392-77-7 (4,16-Dibromo2.2paracyclophane)

4,16-Dibromo2.2paracyclophane structure
4,16-Dibromo2.2paracyclophane structure
Product Name:4,16-Dibromo2.2paracyclophane
CAS-Nr.:96392-77-7
MF:C16H14Br2
MW:366.090363025665
MDL:MFCD09953451
CID:91121
Update Time:2025-10-14

4,16-Dibromo2.2paracyclophane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,16-Dibromo[2.2]paracyclophane
    • 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene (ACI)
    • Pseudo-para-4,16-Dibromo[2,2]paracyclophane
    • BRXUHYFFGQYIJL-UHFFFAOYSA-N
    • racemic-5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
    • Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,11-dibromo-
    • 4,16-Dibromo[2.2]paracyclophane[5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
    • 5,15-dibromotricyclo[9.3.1.1?,?]hexadeca-1(15),4(16),5,7,11,13-hexaene
    • 4,16-Dibromo2.2paracyclophane
    • MDL: MFCD09953451
    • Inchi: 1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
    • InChI-Schlüssel: QDMAXRJHDMKTQH-UHFFFAOYSA-N
    • Lächelt: C12C=CC(=C(Br)C=1)CCC1C=CC(=C(Br)C=1)CC2

Berechnete Eigenschaften

  • Genaue Masse: 363.94600
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes oder cremefarbenes kristallines Pulver
  • Dichte: 1.565
  • Schmelzpunkt: 249-252°C
  • Siedepunkt: 417.9°C at 760 mmHg
  • Flammpunkt: 241.7°C
  • Brechungsindex: 1.627
  • PSA: 0.00000
  • LogP: 5.09540
  • Löslichkeit: Unlöslich in Wasser

4,16-Dibromo2.2paracyclophane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D270495-500mg
4,16-Dibromo[2.2]paracyclophane
96392-77-7
500mg
$ 155.00 2022-06-05
TRC
D270495-1000mg
4,16-Dibromo[2.2]paracyclophane
96392-77-7
1g
$ 260.00 2022-06-05
TRC
D270495-2000mg
4,16-Dibromo[2.2]paracyclophane
96392-77-7
2g
$ 415.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY637-250mg
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene
96392-77-7 95%
250mg
¥173.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY637-1g
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene
96392-77-7 95%
1g
¥439.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY637-5g
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene
96392-77-7 95%
5g
¥1541.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY637-25g
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene
96392-77-7 95%
25g
¥5407.0 2024-04-15
abcr
AB584331-100mg
(R)-4,12-Dibromo[2.2]paracyclophane, 95%, (99% ee); .
96392-77-7 95%
100mg
€152.00 2025-04-14
abcr
AB212390-1 g
4,16-Dibromo[2.2]paracyclophane, 98%; .
96392-77-7 98%
1g
€98.00 2023-05-06
abcr
AB212390-5 g
4,16-Dibromo[2.2]paracyclophane, 98%; .
96392-77-7 98%
5g
€246.00 2023-05-06

4,16-Dibromo2.2paracyclophane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Bromine ;  5 h, rt; 3 d, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Efficient Modular Synthesis of Isomeric Mono- and Bispyridyl[2.2]paracyclophanes by Palladium-Catalyzed Cross- Coupling Reactions
Braun, Carolin; Spuling, Eduard; Heine, Niklas B.; Cakici, Murat; Nieger, Martin; et al, Advanced Synthesis & Catalysis, 2016, 358(10), 1664-1670

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride ,  Dichloromethane ;  24 h, rt
Referenz
Synthesis and properties of a novel through-space conjugated polymer with [2.2]paracyclophane and ferrocene in the main chain
Morisaki, Yasuhiro; Chujo, Yoshiki, Macromolecules, 2003, 36(25), 9319-9324

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride ,  Dichloromethane ;  24 h, reflux
Referenz
Synthesis and Properties of Novel σ-π-Conjugated Polymers with Alternating Organosilicon and [2.2]Paracyclophane Units in the Main Chain
Morisaki, Yasuhiro; Fujimura, Futoshi; Chujo, Yoshiki, Organometallics, 2003, 22(17), 3553-3557

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Bromine ;  5 h, reflux; 1 h, reflux
Referenz
Oligoanilines as charge transporting substances with good heat resistance and solvent solubility, and organic electronic or electroluminescent devices using them
, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  rt; 3 h, 60 °C
Referenz
A two-year water-stable 2D MOF with aqueous NIR photothermal conversion ability
Xue, Xiang; Wang, Jinghang; Zhu, Qinyi; Xue, Yu; Liu, Hewen, Dalton Transactions, 2021, 50(4), 1374-1383

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Dimethylformamide
Referenz
Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane
Wu, Yayu; Zhuang, Guilin; Cui, Shengsheng; Zhou, Yu; Wang, Jinyi; et al, Chemical Communications (Cambridge, 2019, 55(97), 14617-14620

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Iron
Referenz
Chiroptical Properties of Oligophenylenes Anchoring with Stereogenic [2.2]Paracyclophane
Ishioka, Sumire; Hasegawa, Masashi; Hara, Nobuyuki; Sasaki, Hiroaki; Nojima, Yuki; et al, Chemistry Letters, 2019, 48(7), 640-643

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  rt → reflux; 3 h, reflux; overnight, reflux → rt
Referenz
Preparation of benzimidazole derivatives as hepatitis C virus inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  4 h, reflux; reflux
Referenz
[2.2]Paracyclophane as a bridging unit in the design of organic dyes for sensitized solar cells
Chang, Yuan Jay; Watanabe, Motonori; Chou, Po-Ting; Chow, Tahsin J., Chemical Communications (Cambridge, 2012, 48(5), 726-728

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  rt; 30 min, rt
1.2 Reagents: 2-Chlorophenothiazine ;  4 h, reflux
Referenz
A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane
Pan, Donghui; Wang, Yanbin; Xiao, Guomin, Beilstein Journal of Organic Chemistry, 2016, 12, 2443-2449

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride ;  rt; 1 h, rt
1.2 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, rt; 16 h, rt
Referenz
Ultrasensitive In Situ Fluorescence Analysis using Modulated Fluorescence Interference Contrast at Nanostructured Polymer Surfaces
Deng, Xiaopei; He, Siheng; Xie, Fan; Friedmann, Christian; Hess, Henry; et al, Advanced Materials (Weinheim, 2016, 28(12), 2367-2373

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  1.5 h, rt
1.2 Reagents: 2-Chlorophenothiazine Solvents: Toluene ;  3 h, reflux; 1.5 h, reflux; cooled
Referenz
An improved method for the regiospecific synthesis of polysubstituted [2.2]paracyclophanes
Chow, Hak-Fun; Low, Kam-Hung; Wong, King Y., Synlett, 2005, (14), 2130-2134

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine ;  heated
Referenz
Synthesis and chiroptical properties of stereogenic cyclic dimers based on 2,2'-biselenophene and [2.2]paracyclophane
Hasegawa, Masashi; Kobayakawa, Kosuke; Nojima, Yuki; Mazaki, Yasuhiro, Organic & Biomolecular Chemistry, 2019, 17(39), 8822-8826

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  0.5 h
1.2 Solvents: Dichloromethane ;  rt; 2 h, reflux
1.3 Reagents: Bromine Solvents: Dichloromethane ;  3 h, reflux; 3 h, reflux; reflux → rt; overnight, rt
Referenz
Preparation of peptide substituted diphenylhexacyclophane compounds for treatment of hepatitis c virus infection
, World Intellectual Property Organization, , ,

4,16-Dibromo2.2paracyclophane Raw materials

4,16-Dibromo2.2paracyclophane Preparation Products

4,16-Dibromo2.2paracyclophane Lieferanten

Amadis Chemical Company Limited
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(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
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Reinheit:99%
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Preis ($):649.0/185.0
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Amadis Chemical Company Limited
(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
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Menge:25g/5g
Preis ($):649.0/185.0
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